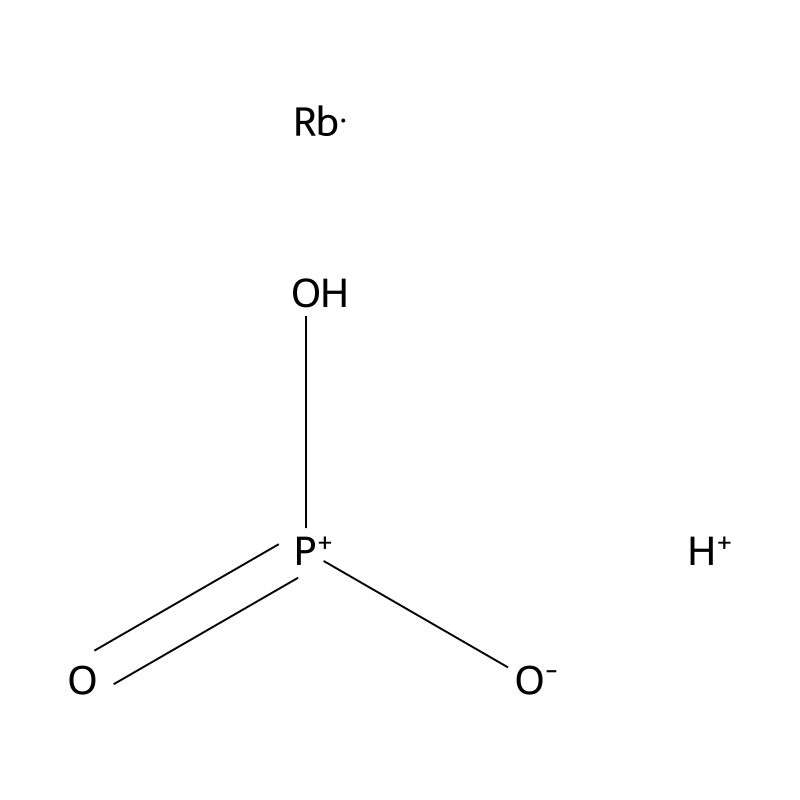

Rubidium dihydrogen phosphate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Rubidium dihydrogen phosphate, with the molecular formula and CAS number 13774-16-8, is a member of the alkali metal phosphate family. This compound is characterized by its crystalline structure and is known for its high melting point, ranging from 253 to 263 degrees Celsius. It typically appears as a white crystalline solid and is highly soluble in water, making it useful in various applications involving aqueous solutions .

Research on the biological activity of rubidium dihydrogen phosphate is limited, but it is known that rubidium ions can influence various biological processes. They have been studied for their potential effects on cellular metabolism and their role in enzyme activation. Some studies suggest that rubidium may mimic potassium in biological systems, potentially affecting nerve function and muscle contraction .

Rubidium dihydrogen phosphate can be synthesized through several methods:

- Direct Neutralization: This involves reacting phosphoric acid with rubidium hydroxide or rubidium carbonate in an aqueous solution.

- Precipitation Method: Mixing solutions of rubidium salts with phosphoric acid leads to the precipitation of rubidium dihydrogen phosphate.

- Crystallization from Solution: By evaporating water from a saturated solution of rubidium dihydrogen phosphate, crystals can be obtained.

These methods allow for varying degrees of purity and yield depending on the conditions used during synthesis .

Rubidium dihydrogen phosphate has several notable applications:

- Electronics: Due to its unique electrical properties, it is used in piezoelectric devices and as a dielectric material.

- Research: It serves as a reagent in chemical synthesis and analytical chemistry.

- Biochemistry: Used in buffer solutions for biochemical assays due to its solubility and pH stability.

- Agriculture: As a source of phosphorus, it can be utilized in fertilizers to promote plant growth .

Interaction studies involving rubidium dihydrogen phosphate often focus on its solubility characteristics and behavior in mixed ionic solutions. For instance, studies have shown that the solubility of rubidium dihydrogen phosphate can be influenced by temperature and the presence of other ions in solution. Additionally, its interactions with ammonium salts have been explored to understand phase equilibria in complex systems involving multiple phosphates .

Rubidium dihydrogen phosphate shares similarities with other alkali metal phosphates but also exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Melting Point (°C) | Solubility in Water |

|---|---|---|---|

| Rubidium Dihydrogen Phosphate | 253-263 | Highly Soluble | |

| Potassium Dihydrogen Phosphate | 252 | Highly Soluble | |

| Sodium Dihydrogen Phosphate | 200 | Highly Soluble | |

| Cesium Dihydrogen Phosphate | 250 | Highly Soluble |

Uniqueness

Rubidium dihydrogen phosphate is unique due to its specific ionic properties and high-temperature stability compared to other alkali metal phosphates. Its electrical characteristics make it particularly valuable in electronic applications where other phosphates may not perform as effectively .